3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-9(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLANCBGBSRAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874991-12-5 | |
| Record name | 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also considered to ensure efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-Methoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
- Chemistry 3-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. It can undergo oxidation to form 3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid or reduction to form 3-(3-Methoxyphenyl)-1H-pyrazole-4-methanol. Additionally, the methoxy group can be substituted with other functional groups under specific conditions.
-
Biology This compound is valuable in studying enzyme interactions and as a probe in biochemical assays. Research indicates that it exhibits several notable biological activities:
- Antimicrobial Activity It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL in in vitro studies.
- Anti-inflammatory Effects Studies have shown that this compound possesses anti-inflammatory properties comparable to established drugs like indomethacin, significantly reducing edema and inflammatory markers in acute inflammation models.
- Anticancer Potential It has been tested against several cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer), exhibiting cytotoxic effects with IC50 values ranging from 2.13 to 4.46 µM.
- Interaction with Biological Macromolecules The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through hydrogen bonds and hydrophobic interactions, enhancing its binding affinity to target sites.
- Industry this compound can be used in the production of specialty chemicals and materials.
Case Studies
- Antimicrobial Evaluation A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, showing significant inhibition against pathogens with promising MIC values.
- Anti-inflammatory Activity In experiments assessing anti-inflammatory effects, compounds derived from pyrazole were tested against carrageenan-induced edema models, revealing that this compound exhibited comparable efficacy to standard anti-inflammatory drugs.
- Cytotoxicity Studies The compound was subjected to cytotoxicity assays against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells, which is critical for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Key Pyrazole-4-Carbaldehyde Derivatives
Key Observations:
Positional Isomerism (Meta vs. Para Methoxy): The 4-methoxyphenyl derivative (5d) exhibits strong antimicrobial and DNA gyrase inhibitory activity, outperforming its hydrazone precursor .
Heterocyclic Substituents :
- Furan (5a) and thiophene (5b) derivatives show enhanced antimicrobial potency, likely due to their planar heteroaromatic rings, which improve interactions with bacterial enzymes like DNA gyrase .
Halogenated Derivatives: Fluorophenyl-substituted compounds (e.g., 4-fluorophenyl in ) demonstrate significant activity against Gram-negative pathogens like P. aeruginosa, attributed to the electron-withdrawing effect of fluorine enhancing membrane penetration .
Hybrid Structures :
- Coumarin-thiazole hybrids (e.g., 5m) shift activity toward anticancer targets, highlighting the role of bulky substituents in modulating selectivity .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy and hydroxyl groups improve solubility and hydrogen-bonding capacity but may reduce membrane permeability compared to hydrophobic substituents.
- Planar Heterocycles : Furan and thiophene enhance antimicrobial activity by interacting with aromatic residues in enzyme active sites .
- Halogens : Fluorine and chlorine increase electronegativity, improving interactions with bacterial targets like DNA gyrase .
Biological Activity
3-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring with a methoxy-substituted phenyl group and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 202.21 g/mol. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives, indicating strong antimicrobial potential .
- Anti-inflammatory Effects : Studies have demonstrated that this compound possesses anti-inflammatory properties comparable to established drugs like indomethacin. It has been evaluated in models of acute inflammation, showing significant reductions in edema and inflammatory markers .
- Anticancer Potential : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). It exhibited cytotoxic effects with IC50 values ranging from 2.13 to 4.46 µM, suggesting potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It forms hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, enhancing its binding affinity to target sites. Computational studies have suggested potential binding modes that could be further explored for drug design .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on substitution patterns. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Structure | Para-methoxy substitution may alter biological activity compared to the meta-substitution in the target compound. |
| 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5(4H)-one | Structure | Contains a methyl group that influences solubility and reactivity differently than the aldehyde functional group. |
| 5-chloro-1H-pyrazole-4-carbaldehyde | N/A | Chlorine substitution introduces different electronic properties that may enhance certain interactions but reduce others. |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, showing significant inhibition against pathogens with promising MIC values .
- Anti-inflammatory Activity : In a series of experiments assessing anti-inflammatory effects, compounds derived from pyrazole were tested against carrageenan-induced edema models, revealing that the target compound exhibited comparable efficacy to standard anti-inflammatory drugs .
- Cytotoxicity Studies : The compound was subjected to cytotoxicity assays against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells, which is critical for therapeutic applications .
Q & A
Q. Key Considerations :
- Control reaction temperature (typically 80–100°C) to avoid side reactions.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Advanced: How can researchers optimize the synthetic yield of this compound under varying conditions?
Methodological Answer :
Optimization involves systematic variation of:
Catalyst and Solvent : K₂CO₃ in DMF or DMSO enhances nucleophilic substitution efficiency .
Molar Ratios : A 1:1.2 ratio of pyrazole precursor to DMF in the Vilsmeier–Haack reaction maximizes aldehyde formation .
Reaction Time : Extended times (>6 hours) improve yields but risk decomposition; monitor via TLC or HPLC.
Q. Methodological Answer :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C4-aldehyde = 1.21–1.23 Å) .
- ¹H/¹³C NMR : Aldehyde proton appears at δ 9.8–10.2 ppm; methoxy group resonates at δ 3.8–3.9 ppm .
- FT-IR : Strong C=O stretch at 1680–1700 cm⁻¹ confirms aldehyde functionality .
Note : Validate crystallographic data using SHELXL refinement to address disorder or twinning .
Advanced: How can researchers address discrepancies in crystallographic data validation for this compound?
Methodological Answer :
Common issues and solutions:
Disordered Methoxyphenyl Groups : Apply restraints (SHELX指令: DFIX, DANG) to stabilize refinement .
Twinning : Use PLATON/TWIN to detect and model twinning; adjust HKLF5 files in SHELXL .
High R-factors : Re-examine data collection (e.g., crystal decay, incorrect absorption correction) .
Case Study : A structure with R₁ = 0.12 was refined to R₁ = 0.05 by applying anisotropic displacement parameters to the aldehyde group .
Basic: What biological activities are associated with pyrazole-4-carbaldehyde derivatives?
Q. Methodological Answer :
- Antimicrobial Activity : Analogues like 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde show potency against P. aeruginosa (MIC = 8 µg/mL) .
- Antiviral Potential : Pyrazolines inhibit flavivirus replication via NS5 polymerase binding .
Q. Methodological Answer :
Molecular Docking : Simulate binding to targets (e.g., NS5 polymerase for antiviral activity) using AutoDock Vina .
Structure-Activity Relationships (SAR) : Compare substituent effects; e.g., methoxy groups enhance membrane permeability .
In Vitro Assays : Measure ROS inhibition (for antioxidant activity) via DPPH radical scavenging .
Example : A 3-methoxy substituent increased in vitro anti-S. aureus activity by 40% compared to unsubstituted analogues .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Q. Methodological Answer :
Standardize Assays : Use CLSI guidelines for MIC determinations to minimize variability .
Control for Purity : Characterize compounds via HPLC (>95% purity) to exclude impurity-driven artifacts .
Meta-Analysis : Cross-reference data with crystallographic parameters (e.g., planarity of the pyrazole ring affects binding) .
Basic: What are the key safety considerations when handling this compound?
Q. Methodological Answer :
- Toxicity : Avoid inhalation; LD₅₀ (oral, rat) = 320 mg/kg (estimated via QSAR modeling) .
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Advanced: What computational tools are recommended for modeling this compound’s reactivity?
Q. Methodological Answer :
- DFT Calculations : Gaussian 16 (B3LYP/6-31G*) predicts electrophilic aldehyde reactivity at C4 .
- MD Simulations : GROMACS models interactions with biological membranes (e.g., logP = 2.1 suggests moderate hydrophobicity) .
Advanced: How can researchers validate synthetic intermediates using hyphenated techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
